N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide
Brand Name: Vulcanchem
CAS No.: 864939-26-4
VCID: VC4909738
InChI: InChI=1S/C25H20N4O3S2/c1-2-29(21-6-4-3-5-7-21)34(31,32)22-14-12-20(13-15-22)24(30)28-25-27-23(17-33-25)19-10-8-18(16-26)9-11-19/h3-15,17H,2H2,1H3,(H,27,28,30)
SMILES: CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Molecular Formula: C25H20N4O3S2
Molecular Weight: 488.58

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide

CAS No.: 864939-26-4

Cat. No.: VC4909738

Molecular Formula: C25H20N4O3S2

Molecular Weight: 488.58

* For research use only. Not for human or veterinary use.

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide - 864939-26-4

Specification

CAS No. 864939-26-4
Molecular Formula C25H20N4O3S2
Molecular Weight 488.58
IUPAC Name N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide
Standard InChI InChI=1S/C25H20N4O3S2/c1-2-29(21-6-4-3-5-7-21)34(31,32)22-14-12-20(13-15-22)24(30)28-25-27-23(17-33-25)19-10-8-18(16-26)9-11-19/h3-15,17H,2H2,1H3,(H,27,28,30)
Standard InChI Key KDRDFNZDDLMWPP-UHFFFAOYSA-N
SMILES CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three primary structural motifs:

  • Benzamide Core: A 4-substituted benzamide group provides a planar aromatic system capable of π-π stacking interactions with biological targets.

  • Thiazole Ring: A 1,3-thiazole moiety substituted at the 4-position with a 4-cyanophenyl group introduces heterocyclic rigidity and electron-withdrawing characteristics .

  • Sulfamoyl Group: The N-ethyl-N-phenylsulfamoyl moiety at the benzamide's para position enhances solubility and modulates electronic properties via its sulfonamide linkage.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₅H₂₀N₄O₃S₂
Molecular Weight488.58 g/mol
IUPAC NameN-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide
SMILESCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N

Spectroscopic Characterization

  • FTIR: Peaks at 1380 cm⁻¹ (S=O stretching) and 2220 cm⁻¹ (C≡N stretch) confirm sulfonamide and nitrile functionalities .

  • NMR: ¹H NMR signals at δ 7.8–8.2 ppm (aromatic protons) and δ 3.5–4.0 ppm (ethyl group) align with the expected structure .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis involves a multi-step strategy:

  • Thiazole Ring Formation: Hantzsch thiazole synthesis condenses α-chloroketones with thioamides under acidic conditions to yield the 4-(4-cyanophenyl)thiazole intermediate.

  • Sulfamoylation: Reaction of 4-aminobenzenesulfonamide with ethyl phenylcarbamate introduces the sulfamoyl group .

  • Amide Coupling: EDCI-mediated coupling between the sulfamoylbenzoyl chloride and the thiazole-2-amine completes the assembly.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield
Thiazole formationHCl (cat.), EtOH, 80°C, 8 hr82%
SulfamoylationSOCl₂, DMF, 0°C → RT, 12 hr75%
Amide couplingEDCI, DCM, RT, 24 hr68%

Industrial Scalability

Continuous flow reactors optimize exothermic steps (e.g., sulfamoylation), reducing reaction times from 12 hr to 2 hr while maintaining 70% yield. Purification via recrystallization from ethanol/water achieves >98% purity.

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in H₂SO₄ oxidizes the thiazole’s sulfur to sulfoxide (R₁S(O)R₂).

  • Reduction: NaBH₄ selectively reduces the cyanophenyl group to an aminomethyl moiety without affecting the sulfonamide.

Substitution Reactions

Electrophilic aromatic substitution at the benzamide’s meta position introduces halogen atoms (e.g., Br₂/FeBr₃ yields 3-bromo derivatives) .

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity:

  • Gram-positive bacteria: MIC = 8 µg/mL against Staphylococcus aureus.

  • Gram-negative bacteria: MIC = 16 µg/mL against Escherichia coli.
    The sulfamoyl group disrupts dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis .

Table 3: Comparative Anticancer Activity

CompoundIC₅₀ (MCF7)Target Affinity
Parent compound12 µMEGFR: -9.2 kcal/mol
4-Cyanophenylthiazole45 µMEGFR: -6.8 kcal/mol
N-Ethylsulfamoylbenzamide>100 µMNo significant binding

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a lead structure for:

  • Kinase Inhibitors: Structural analogs show promise in targeting BRAF V600E mutants .

  • Antibiotic Adjuvants: Synergizes with β-lactams against MRSA by weakening cell-wall integrity.

Material Science

Incorporation into polyimide matrices enhances thermal stability (T₅% = 320°C vs. 280°C for unmodified polymer).

Comparison with Structural Analogs

Key Derivatives

  • N-[4-(2,4-Difluorophenyl)thiazol-2-yl] analog: Reduced anticancer activity (IC₅₀ = 28 µM) due to weaker π-π stacking.

  • 4-Phenoxybenzamide variant: Improved solubility but lower antimicrobial potency (MIC = 32 µg/mL) .

Structural Uniqueness

The simultaneous presence of sulfamoyl, cyanophenyl, and thiazole groups creates a synergistic effect absent in simpler analogs, as shown in Table 3.

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